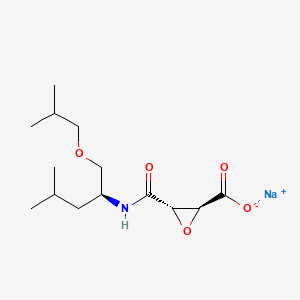
N-(3-chlorophenyl)picolinamide
Übersicht
Beschreibung
“N-(3-chlorophenyl)picolinamide” is a chemical compound with the IUPAC name N-(3-chlorophenyl)-2-pyridinecarboxamide . It has a molecular weight of 232.67 .
Synthesis Analysis
The synthesis of “N-(3-chlorophenyl)picolinamide” involves several steps. One method involves the use of peracetic acid, 4-tolyl iodide, and platinum on carbon at 20°C for 12 hours . Another method involves the use of N-iodo-succinimide, [bis(acetoxy)iodo]benzene, and copper(I) chloride in N,N-dimethyl-formamide at 60°C for 3 hours .Molecular Structure Analysis
The molecular formula of “N-(3-chlorophenyl)picolinamide” is C12H9ClN2O . The InChI code is 1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) .Physical And Chemical Properties Analysis
“N-(3-chlorophenyl)picolinamide” is a solid compound that should be stored in an inert atmosphere, preferably in a freezer, under -20°C . It has a high GI absorption and is BBB permeant .Wissenschaftliche Forschungsanwendungen
Neuroscience Research
VU 0364770 is recognized as a positive allosteric modulator at mGlu4 receptors . This compound has shown promise in reversing haloperidol-induced catalepsy and preventing attentional deficit and forelimb asymmetry in rodent models of Parkinson’s disease . Its role in modulating glutamate receptors suggests potential applications in studying various neurological conditions and developing treatments.
Pharmacological Applications
In pharmacology, VU 0364770 exhibits affinity for monoamine oxidase (MAO) enzymes , specifically MAO-B and MAO-A . This indicates its potential use in researching treatments for diseases related to neurotransmitter regulation, such as depression or Parkinson’s disease.
Metabolic Disease Research
The compound’s modulation of mGluR4 receptors also ties it to therapeutic areas concerning endocrinology and metabolic diseases . It could be instrumental in understanding metabolic pathways and developing drugs for metabolic disorders.
Wirkmechanismus
Target of Action
VU 0364770, also known as N-(3-chlorophenyl)picolinamide or VU0364770, is a selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This receptor is part of the G protein-coupled receptor family and plays a crucial role in the central nervous system .
Mode of Action
VU 0364770 interacts with its primary target, mGlu4, by enhancing the receptor’s response to the endogenous agonist glutamate . This interaction results in a concentration-dependent potentiation of the response to glutamate . Additionally, VU 0364770 exhibits antagonist activity at mGlu5 and PAM activity at mGlu6 .
Biochemical Pathways
The primary biochemical pathway affected by VU 0364770 is the glutamatergic pathway, which is involved in most aspects of normal brain function, including cognition, memory, and learning . By modulating mGlu4, VU 0364770 can influence these functions. The compound also interacts with other receptors in the pathway, such as mglu5 and mglu6, potentially affecting their downstream effects .
Result of Action
The molecular and cellular effects of VU 0364770’s action primarily involve the potentiation of the glutamate response at the mGlu4 receptor . This can lead to changes in neuronal signaling and potentially influence various brain functions, including cognition, memory, and learning .
Safety and Hazards
Zukünftige Richtungen
“N-(3-chlorophenyl)picolinamide” has shown efficacy in preclinical rodent models of Parkinson’s Disease, both alone and in combination with l-DOPA or an adenosine 2A receptor antagonist . This suggests potential roles for selective mGlu4 PAMs in the symptomatic treatment of Parkinson’s Disease and as a possible augmentation strategy with either l-DOPA or A2A antagonists .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYUTNCKIOLMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356877 | |
| Record name | N-(3-chlorophenyl)picolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)picolinamide | |
CAS RN |
61350-00-3 | |
| Record name | N-(3-chlorophenyl)picolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1,4-Benzenedicarboxamide, N,N'-bis[5-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1682197.png)
![[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone](/img/structure/B1682199.png)

